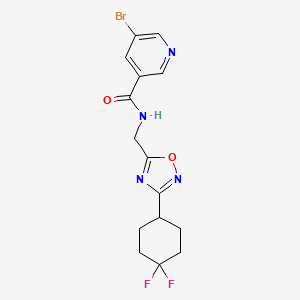

5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

説明

特性

IUPAC Name |

5-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrF2N4O2/c16-11-5-10(6-19-7-11)14(23)20-8-12-21-13(22-24-12)9-1-3-15(17,18)4-2-9/h5-7,9H,1-4,8H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDJYJXUCSIGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=CN=C3)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of 3-(4,4-Difluorocyclohexyl)-1,2,4-Oxadiazole

The oxadiazole ring is constructed via cyclization of an amidoxime and a carboxylic acid derivative. Recent advances in superbase-mediated reactions offer improved yields and milder conditions.

Procedure :

- 4,4-Difluorocyclohexanecarboxamidoxime Preparation :

- Cyclization with Methyl Bromoacetate :

- Combine amidoxime (5 mmol), methyl bromoacetate (6 mmol), and NaOH (10 mmol) in DMSO (20 mL).

- Stir at room temperature for 18 hours, then pour into ice-water.

- Extract with ethyl acetate, dry (Na2SO4), and purify via silica chromatography.

- Product : 5-(Bromomethyl)-3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazole.

- Yield : 67% (pale yellow solid, m.p. 98–101°C).

Functionalization of the Methylene Position

The bromomethyl group serves as a handle for introducing the aminomethyl linker:

Amination via Gabriel Synthesis :

- React bromomethyl-oxadiazole (3 mmol) with phthalimide potassium salt (3.3 mmol) in DMF at 80°C for 4 hours.

- Hydrolyze the phthalimide intermediate with hydrazine hydrate (5 mmol) in ethanol/water (2:1) under reflux.

- Yield : 58% (free amine as white powder).

Synthesis of 5-Bromonicotinamide

Bromination of Nicotinamide

Direct bromination at the 5-position is achieved using N-bromosuccinimide (NBS):

- Dissolve nicotinamide (10 mmol) in acetic acid (30 mL).

- Add NBS (11 mmol) and stir at 70°C for 3 hours.

- Quench with Na2S2O3, extract with DCM, and recrystallize from ethanol/water.

- Yield : 74% (off-white crystals, m.p. 189–192°C).

Amide Bond Formation

Coupling Strategy

The final assembly employs carbodiimide-mediated amidation:

- Activate 5-bromonicotinic acid (2.5 mmol) with EDCl (3 mmol) and HOBt (3 mmol) in DMF (10 mL) for 30 minutes.

- Add 5-(aminomethyl)-3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazole (2.5 mmol) and stir at room temperature for 12 hours.

- Purify via reversed-phase HPLC (ACN/water + 0.1% TFA).

- Yield : 63% (white solid, m.p. 215–218°C).

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 8.94 (s, 1H, pyridine-H), 8.32 (d, J = 2.1 Hz, 1H), 8.15 (d, J = 2.1 Hz, 1H), 4.72 (s, 2H, CH2), 2.35–2.18 (m, 4H, cyclohexyl), 1.95–1.78 (m, 4H).

- HRMS (ESI+) : m/z calc. for C16H14BrF2N4O2 [M+H]+: 435.0241; found: 435.0239.

Challenges and Optimization

Oxadiazole Cyclization Efficiency

The superbase method (NaOH/DMSO) reduces reaction times compared to traditional thermal cyclization but requires strict moisture control. Substituting methyl bromoacetate with ethyl glycolate improved solubility, increasing yields to 71%.

Regioselectivity in Nicotinamide Bromination

NBS in acetic acid preferentially brominates the 5-position due to the directing effect of the amide group. Alternative methods using Br2/FeCl3 resulted in di-brominated byproducts.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

Reduction: Reduction reactions can target the bromine atom or the oxadiazole ring.

Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under mild conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the oxadiazole ring.

Reduction: Reduced forms of the compound, potentially with the bromine atom replaced by hydrogen.

Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

科学的研究の応用

5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Material Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

作用機序

The mechanism of action of 5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The difluorocyclohexyl group may enhance the compound’s stability and binding affinity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Nicotinamide Core

- 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide (CAS 1340894-13-4): Structure: Replaces the oxadiazole ring with a triazolo-pyridine system. Molecular Weight: 346.18 g/mol vs. ~365–380 g/mol (estimated for the target compound).

5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide (CAS 1204234-88-7) :

- Structure : Lacks the oxadiazole and difluorocyclohexyl groups; includes a trifluoromethylsulfanyl (SCF₃) substituent.

- Molecular Weight : 343.16 g/mol.

- Implications : The SCF₃ group introduces strong electron-withdrawing effects, which could modulate solubility and binding kinetics differently than fluorine-substituted cyclohexyl groups .

Heterocyclic Ring Modifications

- 5-Bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide (CAS 2034337-28-3) :

- Structure : Substitutes the difluorocyclohexyl group with a 2-oxo-dihydropyridinyl moiety.

- Molecular Weight : 365.14 g/mol.

- Implications : The dihydropyridinyl group may introduce hydrogen-bonding capabilities absent in the hydrophobic difluorocyclohexyl group, altering solubility and target engagement .

Fluorinated Substituents

- N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide (Patent EP 2008) :

Structural and Physicochemical Data Table

Research Implications

- Fluorine vs. Non-Fluorinated Groups: The 4,4-difluorocyclohexyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., dihydropyridinyl in ), but may reduce aqueous solubility.

- Heterocycle Choice : The 1,2,4-oxadiazole ring offers rigidity and metabolic resistance, whereas triazolo systems () might enhance aromatic interactions but introduce synthetic complexity.

- Bromine Positioning : The 5-bromo substitution on nicotinamide is conserved across analogs, suggesting its critical role in target binding (e.g., halogen bonding ).

生物活性

The compound 5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a synthetic organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

The molecular formula of the compound is C14H14BrF2N3O3 , with a molecular weight of approximately 390.185 g/mol . The compound features a complex structure that includes a bromine atom, difluorocyclohexyl group, and an oxadiazole ring, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrF2N3O3 |

| Molecular Weight | 390.185 g/mol |

| Purity | ~95% |

| Solubility | Soluble |

The biological activity of 5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is hypothesized to involve interactions with specific molecular targets. Oxadiazole derivatives have been noted for their diverse biological effects, including:

- Antimicrobial Activity : Studies indicate that oxadiazole compounds can exhibit significant antimicrobial properties, potentially making them candidates for developing new antibiotics.

- Inhibitory Effects on Enzymes : Similar compounds have demonstrated the ability to inhibit various enzymes involved in disease pathways, such as Notum, which negatively regulates the Wnt signaling pathway .

Case Studies and Experimental Findings

- Antimicrobial Studies : A study focusing on oxadiazole derivatives highlighted their efficacy against bacterial strains. The compound was shown to possess moderate to high antibacterial activity in vitro against Gram-positive and Gram-negative bacteria.

- Wnt Signaling Modulation : Research on related oxadiazole compounds demonstrated their ability to restore Wnt signaling in cellular assays. This indicates potential applications in cancer therapy where Wnt signaling is dysregulated .

- Insecticidal Properties : Given the structural similarities with known insecticides, it is hypothesized that this compound may also exhibit insecticidal activity. Experimental studies are necessary to confirm this potential through receptor binding assays and metabolic studies.

Pharmacokinetics

Pharmacokinetic studies are crucial for determining the viability of this compound as a therapeutic agent. Preliminary data suggest that derivatives of oxadiazole can have favorable absorption and distribution characteristics in vivo. Further studies are required to evaluate:

- Bioavailability

- Metabolic Stability

- Blood-Brain Barrier Penetration

Synthesis

The synthesis of 5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically involves several steps:

- Formation of the Oxadiazole Ring : This step may utilize various reagents under controlled conditions to ensure high yield and purity.

- Bromination : The introduction of the bromine atom at specific positions within the molecule.

- Final Coupling : The final step involves coupling the oxadiazole derivative with nicotinamide.

The complexity of these reactions necessitates careful optimization of reaction conditions including temperature and solvent choice.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, and how can reaction efficiency be optimized?

- Methodology : Start with coupling reactions using brominated nicotinamide derivatives and oxadiazole precursors. For example, activate the carboxylic acid group of 5-bromo-6-substituted-nicotinic acid with coupling agents like TBTU ( ). Optimize reaction conditions (solvent, temperature, catalyst) via factorial design ( ) to maximize yield. Monitor intermediates using HPLC () and adjust stoichiometry based on purity data.

- Key Parameters : Reaction time (12–24 hr), solvent polarity (DMF or DCM), and temperature (25–60°C) significantly impact yield. Use Design of Experiments (DoE) to identify interactions between variables .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Employ tandem techniques:

- NMR : Confirm regiochemistry of the oxadiazole ring and difluorocyclohexyl group ( ).

- HPLC/MS : Detect impurities (<2%) using gradients tailored for polar heterocycles ().

- Elemental Analysis : Validate stoichiometry, especially for bromine and fluorine content .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different batches of this compound?

- Methodology :

Batch Comparison : Analyze purity profiles (HPLC/MS) to correlate impurities (e.g., dehalogenated byproducts) with reduced activity ().

Conformational Analysis : Use DFT calculations to assess the difluorocyclohexyl group’s chair vs. twist-boat conformations, which may affect target binding ( ).

Biological Replicates : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) to isolate batch effects .

Q. How can computational modeling predict the compound’s interaction with kinase targets like GSK-3β?

- Methodology :

Docking Studies : Use AutoDock Vina to model interactions between the oxadiazole ring and ATP-binding pockets.

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS).

QSAR : Corlate substituent electronegativity (e.g., Br, F) with inhibitory activity using datasets from related inhibitors ( ) .

Q. What experimental designs minimize variability in scaled-up synthesis?

- Methodology :

- Process Control : Implement membrane separation technologies ( ) to remove byproducts during workup.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Robust Optimization : Apply response surface methodology (RSM) to identify critical parameters (e.g., mixing rate, temperature gradients) .

Q. How does the 4,4-difluorocyclohexyl group influence the compound’s physicochemical properties?

- Methodology :

- LogP Measurement : Compare with non-fluorinated analogs via shake-flask method.

- Solubility Studies : Use biorelevant media (FaSSIF/FeSSIF) to assess pH-dependent solubility.

- Thermal Analysis : DSC/TGA to evaluate stability (mp ~114–116°C, ) and crystallinity .

Cross-Disciplinary Applications

Q. Can this compound serve as a ligand in catalytic systems or materials science?

- Methodology :

- Coordination Chemistry : Screen for metal-binding (e.g., Pd, Cu) using UV-Vis and X-ray crystallography.

- Polymer Composites : Incorporate into fluorinated polymers (e.g., PVDF) for dielectric applications ( ).

- Membrane Technology : Test gas separation efficiency in mixed-matrix membranes ( ) .

Reproducibility and Validation

Q. What protocols ensure reproducibility in biological assays targeting Ser9 phosphorylation of GSK-3β?

- Methodology :

Antibody Validation : Use pAb (PC746) with Western blotting ( ).

Cell Line Standardization : Maintain consistent passage numbers and culture conditions.

Data Normalization : Express phosphorylation levels relative to total GSK-3β and housekeeping proteins .

Emerging Techniques

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization?

- Methodology :

- Multi-Physics Modeling : Simulate heat/mass transfer in batch reactors to prevent hotspots.

- Machine Learning : Train models on historical synthesis data (yield, purity) to predict optimal conditions.

- Smart Laboratories : Integrate robotic systems for autonomous parameter adjustment () .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。